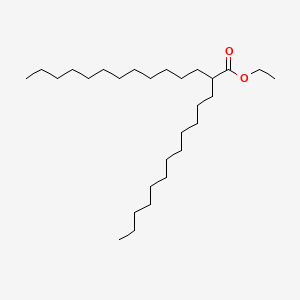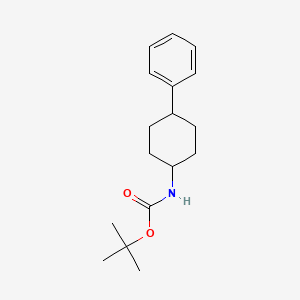
Methyl Palmitate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
C15H31COOH+CD3OD→C15H31COOCD3+H2O
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Palmitate-d3 undergoes several types of chemical reactions, including:
Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.
Transesterification: Reacts with another alcohol to form a different ester.
Oxidation: Forms carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.
Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrodeoxygenation: Produces alkanes such as hexadecane.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Results in carboxylic acids like palmitic acid.
Wissenschaftliche Forschungsanwendungen
Methyl Palmitate-d3 is widely used in various scientific research fields:
Chemistry: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid methyl esters.
Biology: Used in studies involving lipid metabolism and fatty acid profiling.
Wirkmechanismus
Methyl Palmitate-d3 exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-fibrotic: Prevents the activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.
Vasodilation: Modulates nicotinic receptors and relaxes arterioles, improving blood flow.
Vergleich Mit ähnlichen Verbindungen
Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:
Methyl Stearate: Similar structure but derived from stearic acid.
Methyl Oleate: Contains a double bond, making it unsaturated.
Methyl Linoleate: Has two double bonds, making it polyunsaturated.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.
Eigenschaften
CAS-Nummer |
60443-57-4 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
273.475 |
IUPAC-Name |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChI-Schlüssel |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
Synonyme |
Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)


![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)
